1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione
CAS No.:
Cat. No.: VC16761440
Molecular Formula: C34H38N2O9
Molecular Weight: 618.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H38N2O9 |
|---|---|
| Molecular Weight | 618.7 g/mol |
| IUPAC Name | 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C34H38N2O9/c1-22-20-36(33(39)35-31(22)38)32-30(43-19-18-40-2)29(37)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,37H,18-19,21H2,1-4H3,(H,35,38,39) |
| Standard InChI Key | WIPCVBQXKBWNRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
Introduction
Synthesis and Preparation
The synthesis of such a compound would typically involve:
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Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate precursors.
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Attachment of the Tetrahydrofuran Moiety: This might involve glycosylation reactions, similar to those used in nucleoside synthesis.
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Introduction of the Bis(4-methoxyphenyl)(phenyl)methoxy Group: This would typically involve a reaction with a bis(4-methoxyphenyl)(phenyl)methyl chloride or similar reagent.
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Addition of the 2-Methoxyethoxy Group: This could be achieved through etherification reactions.
Potential Applications
Compounds with similar structures are often used in:
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Pharmaceutical Research: As potential antiviral or anticancer agents due to their ability to interact with nucleic acids.
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Biochemical Studies: To understand the mechanisms of nucleic acid replication and transcription.
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Molecular Biology: As tools for modifying or labeling nucleic acids.
Research Findings and Data
While specific data on this compound is not available, similar compounds have been studied for their biological activities. For example, modifications to nucleosides can affect their ability to inhibit viral replication or interfere with DNA synthesis.
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Nucleoside Analogs | Antiviral, Anticancer | Pharmaceutical Development |
| Modified Nucleotides | Molecular Biology Tools | Research and Diagnostic Use |
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